(R)-BoroAla(+)-Pinanediol-hydrochloride
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Overview
Description
®-BoroAla(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative. This compound is known for its unique structure, which includes a boron atom bonded to an alanine derivative and a pinanediol moiety. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroAla(+)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Derivative: The initial step involves the reaction of a suitable boronic acid with an alanine derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Pinanediol Moiety: The next step involves the addition of pinanediol to the boronic acid derivative. This step is often facilitated by using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form. This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-BoroAla(+)-Pinanediol-hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
®-BoroAla(+)-Pinanediol-hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic acid group under mild conditions.
Major Products Formed
Boronic Esters: Formed through oxidation reactions.
Borohydrides: Formed through reduction reactions.
Substituted Boronic Acids: Formed through substitution reactions.
Scientific Research Applications
®-BoroAla(+)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-BoroAla(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-BoroAla(+)-Pinanediol-hydrochloride: The enantiomer of ®-BoroAla(+)-Pinanediol-hydrochloride.
Boronophenylalanine: Another boronic acid derivative used in similar applications.
Boronobenzylalanine: A structurally related
Properties
IUPAC Name |
1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;/h7-10H,5-6,14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMUMWPHEOQEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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